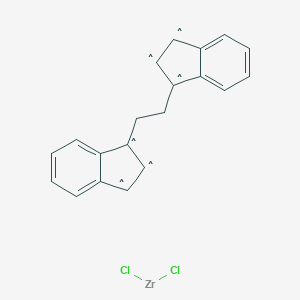

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE

Description

Properties

InChI |

InChI=1S/C20H16.2ClH.Zr/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h1-12H,13-14H2;2*1H;/q;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSGEJIFDJSPCE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)[CH][CH][C]2CC[C]3[CH][CH]C4=CC=CC=C43.Cl[Zr]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethylenebis(1-Indenyl) Ligand

The ligand is typically synthesized by reacting indene with 1,2-dibromoethane in the presence of a strong base, such as potassium tert-butoxide. This Ullmann-type coupling yields ethylenebis(1-indenyl) (EbI) with a bridging ethylene group. Modifications, such as introducing methyl or silyl substituents on the indenyl rings, enhance steric and electronic effects during subsequent zirconium complexation.

Table 1: Ligand Synthesis Conditions

Zirconium Complexation Reactions

The ligand is reacted with zirconium tetrachloride (ZrCl₄) to form the target complex. Stereochemical outcomes depend on solvent polarity, temperature, and ligand substitution patterns.

Standard Complexation Protocol

In a representative procedure, ethylenebis(1-indenyl) is deprotonated with methyllithium (MeLi) in diethyl ether, followed by addition of ZrCl₄ at −78°C. The reaction proceeds for 12–24 hours, yielding a mixture of meso and rac isomers.

Key Variables:

-

Solvent: Ethers (e.g., THF, diethyl ether) or alkanes (e.g., pentane) minimize side reactions.

-

Temperature: Lower temperatures (−78°C to 0°C) favor kinetic control, increasing meso isomer selectivity.

-

Ligand Basicity: Bulkier ligands (e.g., 4,7-dimethylindenyl) reduce isomerization rates, stabilizing the meso form.

Diastereoselective Synthesis Strategies

Achieving high meso selectivity requires strategic ligand design and optimized reaction conditions.

Silyl-Protected Indenyl Ligands

Introducing trimethylsilyl (TMS) groups at the 1-position of indenyl rings enhances diastereoselectivity. For example, bis(4,7-dimethyl-1-TMS-indenyl)ethane reacts with ZrCl₄ in pentane, yielding >90% meso isomer due to steric hindrance preventing rac formation.

Kinetic vs. Thermodynamic Control

-

Kinetic Control: Rapid reactions at low temperatures favor the meso isomer, which forms faster due to symmetric transition states.

-

Thermodynamic Control: Prolonged heating (60°C, 48 hours) in toluene equilibrates the mixture, often favoring the rac isomer.

Table 2: Diastereoselectivity Under Varied Conditions

| Ligand | Solvent | Temp (°C) | meso:rac | Reference |

|---|---|---|---|---|

| EbI | Ether | −78 | 55:45 | |

| EbI-4,7-DiMe | Pentane | 25 | 85:15 | |

| EbI-TMS | Toluene | 60 | 10:90 |

Industrial-Scale Production Considerations

While laboratory methods are well-established, scaling poses challenges in yield and purity.

Solvent Recycling

Ether solvents are preferred for large-scale reactions due to ease of removal via distillation. However, residual moisture must be kept below 10 ppm to prevent ZrCl₄ hydrolysis.

Byproduct Management

Lithium chloride (LiCl), a byproduct of ligand deprotonation, is removed via filtration or aqueous washes. Residual LiCl can inhibit catalytic activity in polymerization applications.

Purification and Characterization

Fractional Crystallization

The meso and rac isomers exhibit differing solubilities in dichloromethane/hexane mixtures. Sequential recrystallization isolates the meso isomer with >95% purity.

Spectroscopic Analysis

-

¹H NMR: meso isomers display simplified spectra due to symmetry, while rac forms show complex splitting.

-

X-ray Crystallography: Confirms octahedral geometry around zirconium, with Zr–Cl bond lengths of 2.40–2.45 Å.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to lower oxidation states of zirconium.

Substitution: Chlorine atoms can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium-ligand complexes.

Scientific Research Applications

Synthesis and Preparation

The synthesis of MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with 1-(2-inden-1-ylethyl)indene in a suitable solvent under an inert atmosphere. The purification of the product is usually achieved through recrystallization or other methods to ensure high purity and yield.

Catalysis

Polymerization Reactions:

this compound serves as a catalyst in the production of polyolefins. Its ability to facilitate the polymerization process makes it essential for creating high-performance plastics and elastomers.

| Application | Details |

|---|---|

| Type of Reaction | Polymerization |

| Target Polymers | Polyethylene, polypropylene |

| Mechanism | Coordination of zirconium with monomers |

Material Science

Advanced Materials Development:

Research indicates that this compound can be utilized in developing advanced materials with unique properties. Its coordination chemistry allows for the synthesis of novel composites that exhibit enhanced mechanical and thermal stability.

| Material Type | Application |

|---|---|

| Composites | Lightweight structural materials |

| Nanomaterials | Enhanced electrical conductivity |

Medicinal Chemistry

Drug Development:

Current studies are exploring the potential of this compound in drug development and delivery systems. The compound's unique reactivity may facilitate the design of new therapeutic agents.

| Research Focus | Potential Outcomes |

|---|---|

| Targeted Drug Delivery | Improved efficacy and reduced side effects |

| Synthesis of Bioactive Compounds | New therapeutic agents |

Case Studies

-

Polyolefin Production:

A study demonstrated that this compound effectively catalyzed the polymerization of ethylene, resulting in high molecular weight polyethylene with desirable mechanical properties. -

Material Synthesis:

Research involving this compound led to the development of a new composite material that exhibited superior thermal stability compared to traditional materials, making it suitable for aerospace applications. -

Drug Delivery Systems:

Investigations into its use in drug delivery revealed promising results where the compound facilitated targeted delivery mechanisms, enhancing drug efficacy while minimizing side effects.

Mechanism of Action

The mechanism by which MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE exerts its effects involves the coordination of zirconium with various substrates. This coordination facilitates the activation of substrates, making them more reactive in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

Comparison with Similar Compounds

rac-Ethylenebis(4,5,6,7-Tetrahydro-1-Indenyl)Zirconium Dichloride

rac-Dimethylsilylbis(1-Indenyl)Zirconium Dichloride

Methine Bis(3-tert-Butyl-1-Indenyl)Zirconium Dichloride

- Structure : Methine bridge with bulky tert-butyl substituents on indenyl ligands.

- Molecular formula : C₂₆H₃₀Cl₂Zr .

- Key differences: tert-Butyl groups introduce steric bulk, reducing comonomer incorporation rates. Produces semicrystalline polyethylene (PE) segments instead of random copolymers under identical conditions . Comparable catalytic activity but distinct selectivity for ethylene homopolymerization .

rac-Ethylenebis(2-Methyl-1-Indenyl)Zirconium Dichloride

- Structure : Ethylene bridge with methyl-substituted indenyl ligands.

- Molecular formula : C₂₂H₂₂Cl₂Zr .

- Key differences :

Comparative Data Table

Research Findings and Mechanistic Insights

- Stereochemical Impact : The meso configuration generates a chiral zirconium center, enabling precise control over polymer tacticity. In contrast, rac isomers produce polymers with alternating stereoregularity .

- Bridge Effects : Ethylene bridges favor rigid ligand frameworks, while silyl bridges increase flexibility, leading to varied termination rates and molecular weights .

- Substituent Effects: Bulky groups (e.g., tert-butyl) limit comonomer insertion but enhance thermal stability .

Biological Activity

MESO-ETHYLENEBIS(1-INDENYL)ZIRCONIUM(IV) DICHLORIDE, a member of the zirconocene family, has garnered attention for its potential applications in catalysis, particularly in olefin polymerization. This compound is characterized by its unique structure, which includes two indenyl ligands coordinated to a zirconium center. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Chemical Structure and Properties

The chemical formula for this compound is CHClZr. It typically appears as a yellow to orange solid and has a molecular weight of approximately 418.47 g/mol. The compound's structure allows it to function as a metallocene catalyst, which is pivotal in polymerization reactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its catalytic properties rather than direct biological effects. However, certain studies have indicated potential interactions with biological systems.

1. Catalytic Activity in Polymerization

Several studies have reported on the use of this compound as a catalyst in the polymerization of olefins. For example, one study highlighted that this compound demonstrated higher catalytic activity compared to its racemic counterparts when used for ethylene/1-hexene copolymerization. This increased activity may correlate with its structural characteristics, allowing for more effective coordination with monomers during polymerization processes .

Case Study 1: Polymerization Efficiency

A comparative study of different zirconocene catalysts, including this compound, revealed that this compound exhibited superior performance in producing polymers with desired molecular weights and distributions. The study utilized NMR spectroscopy to analyze the resulting polymer structures and confirmed that the meso form led to more uniform products compared to racemic forms .

Case Study 2: Interaction with Biological Systems

In a broader investigation into the interactions of metallocenes with biological systems, researchers noted that certain zirconocene complexes could influence cell growth and division in vitro. While direct studies on this compound were not available, related compounds showed potential cytotoxic effects at high concentrations, necessitating further exploration into their biological implications .

Research Findings

A summary of key findings related to the biological activity and applications of this compound is presented below:

Q & A

Q. What are the standard synthetic routes for preparing meso-ethylenebis(1-indenyl)zirconium(IV) dichloride?

The synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with ethylenebis(1-indenyl) ligands under inert conditions. A common method includes:

Ligand preparation: Synthesizing the ethylene-bridged bis(indenyl) ligand via deprotonation of indene with a strong base (e.g., n-BuLi) followed by reaction with ethylene dibromide.

Metathesis: Reacting the ligand with ZrCl₄ in anhydrous tetrahydrofuran (THF) or dichloromethane.

Purification: Crystallization from toluene or hexane yields the pure complex. Key characterization techniques include ¹H/¹³C NMR (to confirm ligand coordination) and X-ray crystallography (to resolve stereochemistry) .

Q. How is the stereochemical configuration of this compound determined?

The meso configuration arises from the ethylene bridge enforcing a C₂-symmetric arrangement. Structural confirmation requires:

- X-ray crystallography : Reveals the spatial orientation of indenyl ligands and Zr-Cl bond angles.

- NMR spectroscopy : Distinct splitting patterns in ¹H NMR (e.g., diastereotopic protons) differentiate meso from rac isomers.

For example, the meso form shows simplified symmetry-related signals compared to the rac diastereomer .

Q. What catalytic applications are documented for this compound in polymer chemistry?

this compound is a precursor in olefin polymerization catalysts . When activated by methylaluminoxane (MAO), it catalyzes:

- Ethylene/norbornene copolymerization : Produces cyclic olefin copolymers (COCs) with tunable glass transition temperatures (Tg).

- Stereoselective polymerization : The meso configuration influences polymer microstructure (e.g., tacticity) .

Advanced Research Questions

Q. How do ligand substitutions (e.g., methyl or tert-butyl groups) impact catalytic activity and polymer properties?

Substituents on the indenyl ligand alter steric and electronic effects:

- Steric effects : Bulky groups (e.g., tert-butyl) reduce polymerization rates but enhance stereoregularity.

- Electronic effects : Electron-withdrawing groups increase Lewis acidity of Zr, improving comonomer incorporation.

Q. How can researchers resolve contradictions in reported catalytic activities across studies?

Discrepancies often arise from:

- Activation conditions : MAO concentration, Al/Zr ratio, or solvent polarity.

- Impurities : Trace moisture or oxygen deactivating the catalyst.

Q. Methodological Approach :

Controlled replication : Standardize MAO source, Zr purity (≥97%, moisture-free handling ), and reaction conditions (temperature, pressure).

Kinetic analysis : Compare turnover frequencies (TOF) under identical conditions.

Spectroscopic validation : Use in situ NMR or FTIR to monitor active species formation .

Q. What strategies optimize this catalyst for high-temperature polymerization?

Thermal stability limits arise from Zr-Cl bond lability. Solutions include:

- Co-catalyst tuning : Replace MAO with thermally stable borate activators (e.g., [Ph₃C][B(C₆F₅)₄]).

- Ligand modification : Introduce electron-donating substituents to stabilize the Zr center.

- Support immobilization : Graft the catalyst onto silica to prevent aggregation at elevated temperatures .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to evaluate copolymerization mechanisms?

Variable isolation : Fix ethylene pressure while varying norbornene concentration.

Quenching experiments : Stop reactions at intervals to analyze molecular weight (GPC) and comonomer content (¹³C NMR).

Arrhenius analysis : Measure rate constants at multiple temperatures to determine activation energy.

Critical Consideration : Use high-purity monomers (e.g., norbornene distilled over CaH₂) to exclude inhibitor effects .

Q. What statistical methods are appropriate for analyzing polymerization data variability?

- Error bars : Report standard deviation from triplicate runs.

- ANOVA : Compare catalyst performance across ligand variants.

- Principal Component Analysis (PCA) : Correlate structural parameters (e.g., ligand bulkiness) with activity/comonomer uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.